2-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that features a variety of functional groups, including a fluorophenyl group, a sulfonyl group, an isoxazole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the sulfonyl group: This can be done by reacting the intermediate with sulfonyl chlorides in the presence of a base.
Coupling with the fluorophenyl group: This final step involves the coupling of the intermediate with a fluorophenyl derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
- 2-((4-bromophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
- 2-((4-methylphenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
Uniqueness
The uniqueness of 2-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O5S/c14-8-1-3-9(4-2-8)24(20,21)7-11(19)16-13-18-17-12(22-13)10-5-6-15-23-10/h1-6H,7H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWKAPAESRIIEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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